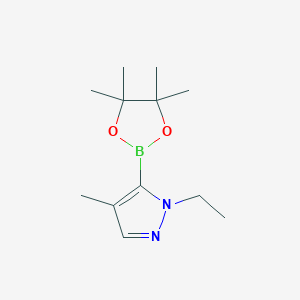

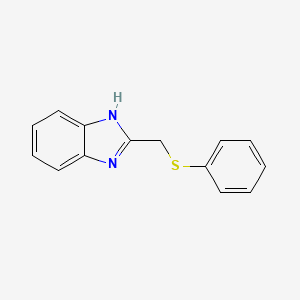

1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Overview

Description

1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound It features a pyrazole ring substituted with an ethyl group, a methyl group, and a dioxaborolane moiety

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling Reaction: This is a common method for synthesizing boron-containing pyrazoles. The reaction involves coupling a halogenated pyrazole with a boronic ester in the presence of a palladium catalyst and a base.

Direct Borylation: Another method involves the direct borylation of a pyrazole derivative using a borylating agent such as B₂pin₂ (bis(pinacolato)diboron) under catalytic conditions.

Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The boron moiety can undergo oxidation to form boronic acids or borates.

Reduction: The pyrazole ring can be reduced under specific conditions, although this is less common.

Substitution: The boron group can participate in various substitution reactions, such as forming new C-C bonds via Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Hydrogen gas (H₂) with a suitable catalyst.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like DMF or THF.

Major Products:

Oxidation: Boronic acids or borates.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the reactants used.

Chemistry:

Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form C-C bonds.

Catalysis: Acts as a ligand or catalyst in various organic transformations.

Biology and Medicine:

Drug Development: Potential scaffold for designing new pharmaceuticals due to its boron moiety, which can enhance drug-target interactions.

Biological Probes: Used in the development of probes for studying biological systems.

Industry:

Materials Science: Incorporated into polymers and materials for electronic applications.

Agriculture: Potential use in agrochemicals for pest control.

Mechanism of Action

The compound’s mechanism of action depends on its application:

In Catalysis: The boron moiety can coordinate with metal centers, facilitating various catalytic cycles.

In Drug Development: The boron atom can form reversible covalent bonds with biological targets, enhancing binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: Boron-containing compounds often target enzymes with nucleophilic active sites.

Receptors: Can interact with receptors through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

1-Ethyl-4-methyl-1H-pyrazole: Lacks the boron moiety, making it less versatile in cross-coupling reactions.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but without the ethyl and methyl substitutions, affecting its reactivity and applications.

Uniqueness: 1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of substituents, which confer specific reactivity and potential for diverse applications in synthesis, catalysis, and drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name |

1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-7-15-10(9(2)8-14-15)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAZFFXUDMZDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2711640.png)

![3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2711641.png)

![N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2711645.png)

![1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea](/img/structure/B2711646.png)

![4-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2711649.png)

![1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2711653.png)

![N-[1-(5-Bromopyrimidin-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2711654.png)